N-(4-methylpyridin-2-yl)-3-phenylpropanamide
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Overview
Description
N-(4-methylpyridin-2-yl)-3-phenylpropanamide is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position and an amide linkage to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3-phenylpropanamide typically involves the reaction of 4-methylpyridin-2-amine with 3-phenylpropanoyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, where the amine group of 4-methylpyridin-2-amine attacks the carbonyl carbon of 3-phenylpropanoyl chloride, forming the desired amide bond.
Reaction Conditions:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-carboxypyridin-2-yl-3-phenylpropanamide
Reduction: N-(4-methylpyridin-2-yl)-3-phenylpropanamine
Substitution: N-(4-methyl-3-nitropyridin-2-yl)-3-phenylpropanamide or N-(4-methyl-3-bromopyridin-2-yl)-3-phenylpropanamide
Scientific Research Applications
N-(4-methylpyridin-2-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial properties.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness:
- The presence of both a pyridine ring and a phenylpropanamide moiety in this compound provides unique structural features that can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H16N2O/c1-12-9-10-16-14(11-12)17-15(18)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,16,17,18) |
InChI Key |
LRURKIJHDFIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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